N-(2,3-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Overview
Description
N-(2,3-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves the reaction of 2,3-dichloroaniline with a suitable acylating agent, followed by cyclization to form the thiomorpholinone ring. Common reagents and conditions used in these reactions include:
Acylating agents: Acetic anhydride or acetyl chloride
Catalysts: Acid catalysts such as sulfuric acid or Lewis acids
Solvents: Organic solvents like dichloromethane or toluene
Reaction conditions: Elevated temperatures (50-100°C) and inert atmosphere (nitrogen or argon)
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Halogen substitution reactions with nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Reaction conditions: Controlled temperatures (0-50°C) and inert atmosphere
Major Products Formed
Oxidation products: Sulfoxides, sulfones
Reduction products: Alcohols
Substitution products: Amines, thiols
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules
Biology: As a probe for studying enzyme-substrate interactions or protein-ligand binding
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development
Industry: Use in the production of specialty chemicals or materials
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or biochemical pathways. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide: shares structural similarities with other acetamides and thiomorpholinone derivatives, such as:
Uniqueness
- The presence of the dichlorophenyl group and the thiomorpholinone ring in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to other similar compounds. These features make it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2S/c13-7-2-1-3-8(11(7)14)16-10(17)6-9-12(18)15-4-5-19-9/h1-3,9H,4-6H2,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKNEOORECCWBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C(=O)N1)CC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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